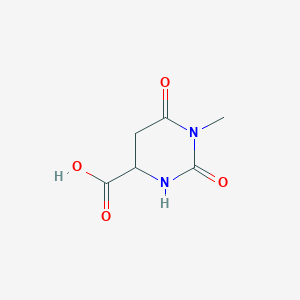![molecular formula C25H34O6 B12327753 D-Homo Budesonide;(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-4b,6,6a,7a,10a,11,11a,11b,12,13-decahydrochryseno[2,3-d][1,3]dioxole-2,7(4aH,5H)-dione](/img/structure/B12327753.png)
D-Homo Budesonide;(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-4b,6,6a,7a,10a,11,11a,11b,12,13-decahydrochryseno[2,3-d][1,3]dioxole-2,7(4aH,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Homo Budesonide involves multiple steps, starting from basic steroidal precursors. The key steps include hydroxylation, methylation, and the formation of the dioxole ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of D-Homo Budesonide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions
D-Homo Budesonide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
D-Homo Budesonide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for potential therapeutic uses in inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
D-Homo Budesonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The molecular targets include various inflammatory cytokines and enzymes, leading to reduced inflammation and immune response .
Comparación Con Compuestos Similares
Similar Compounds
Budesonide: The parent compound, widely used in clinical settings.
Fluticasone: Another corticosteroid with similar anti-inflammatory properties.
Prednisolone: A commonly used corticosteroid with a different structure but similar effects.
Uniqueness
D-Homo Budesonide is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other corticosteroids. These modifications can potentially lead to improved efficacy and reduced side effects .
Propiedades
Fórmula molecular |
C25H34O6 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,10a,11,11a,11b,12,13-octahydro-4bH-chryseno[2,3-d][1,3]dioxole-2,7-dione |
InChI |
InChI=1S/C25H34O6/c1-4-5-20-30-19-11-17-16-7-6-14-10-15(27)8-9-23(14,2)21(16)18(28)12-24(17,3)22(29)25(19,13-26)31-20/h8-10,16-21,26,28H,4-7,11-13H2,1-3H3 |
Clave InChI |
DRLZLIQUOCVRLM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C(=O)C2(O1)CO)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


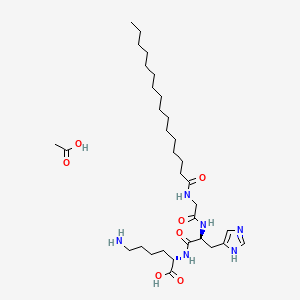
![L-Glutamic acid,N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-,sodium salt (1:1)](/img/structure/B12327677.png)
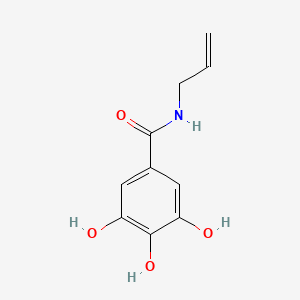
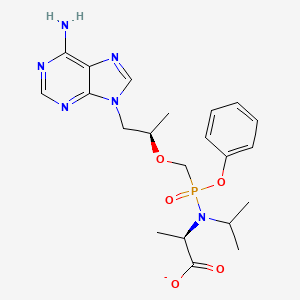
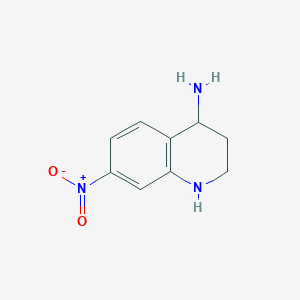
![(3S)-4-amino-3-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S)-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B12327701.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] hexadecanoate](/img/structure/B12327706.png)

![5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-d][1,4]diazepine](/img/structure/B12327725.png)
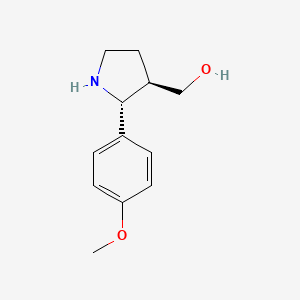
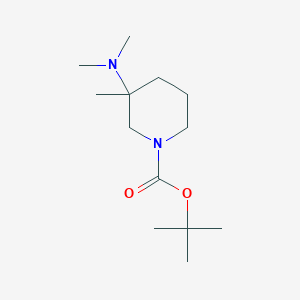
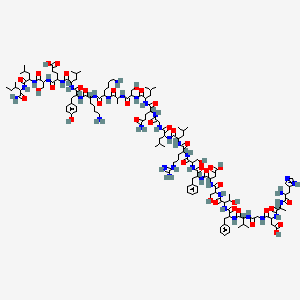
![4-Methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium](/img/structure/B12327771.png)
